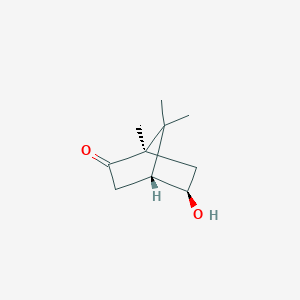

5-Exo-Hydroxycamphor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

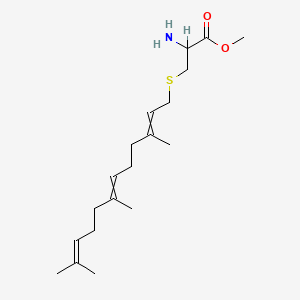

(+)-exo-5-hydroxycamphor is a 5-hydroxycamphor.

Wissenschaftliche Forschungsanwendungen

Cytochrome P450cam Monoxygenase System

The cytochrome P450cam monoxygenase system in bacteria catalyzes the hydroxylation of camphor to 5-exo-hydroxycamphor. This process involves the use of oxygen, pyridine nucleotide, flavoprotein dehydrogenase, and putidaredoxin. The existence of an intermediate substrate-carbon radical has been suggested, demonstrating that oxygen is stereospecifically added only to the Re face to yield 5-exo-hydroxycamphor as the unique product (Gelb et al., 1982).

Interaction with Cytochrome P-450

5-Exo-bromocamphor binds tightly to cytochrome P-450, similar to the normal camphor substrate. It is metabolized by the P-450cam mixed function oxidase to 5-ketocamphor, suggesting the abstraction of the endo-hydrogen of 5-exo-bromocamphor and oxygen addition to produce a 5-bromo-5-hydroxycamphor intermediate (Gould et al., 1981).

Biocatalytic Synthesis

5-Exo-hydroxycamphor is used in biocatalytic synthesis to create new industrial applications. The P450cam enzyme system of Pseudomonas putida selectively oxidizes camphor's C5 position to produce 5-exo-hydroxycamphor, which can be further converted into various biobased compounds (Hofer et al., 2013).

Mechanistic and Energetic Aspects

DFT calculations provide insights into the mechanistic and energetic aspects of converting camphor to 5-exo-hydroxycamphor by cytochrome P450. This process involves an oxygen rebound mechanism and a two-step reaction, with H atom abstraction at the C5 atom being the rate-determining step (Kamachi & Yoshizawa, 2003).

Enzymatic Hydroxylation

Cytochrome P450cam catalyzes the hydroxylation of d-camphor by molecular oxygen, resulting in 5-exo-hydroxycamphor. The enzyme exhibits high regioselectivity and stereoselectivity, which are robust to active site mutations, suggesting evolutionary pressure for efficient 5-exo hydroxylation (Álvarez et al., 2022).

Biotransformation by Fungi

Marine-derived fungi can transform rac-camphor into multiple hydroxylated products, including 5-exo-hydroxycamphor, through enzymatic oxidation. This illustrates the versatility of fungi in the biotransformation of monoterpenoids (Jesus et al., 2016).

Camphor Hydroxylase Operon

The camD gene on the CAM plasmid of Pseudomonas putida encodes a 5-exo-hydroxycamphor dehydrogenase, which is part of the cytochrome P-450cam hydroxylase operon. This dehydrogenase is a key component in the hydroxylation process of camphor to 5-exo-hydroxycamphor (Aramaki et al., 1993).

Eigenschaften

Produktname |

5-Exo-Hydroxycamphor |

|---|---|

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

(1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10-/m0/s1 |

InChI-Schlüssel |

DJQYBVLXBVJHMU-PJKMHFRUSA-N |

Isomerische SMILES |

C[C@@]12C[C@H]([C@@H](C1(C)C)CC2=O)O |

SMILES |

CC1(C2CC(=O)C1(CC2O)C)C |

Kanonische SMILES |

CC1(C2CC(=O)C1(CC2O)C)C |

Herkunft des Produkts |

United States |

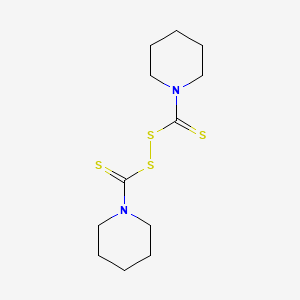

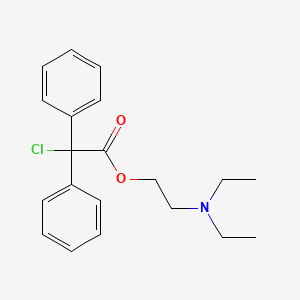

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3-acetamido-6-[[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[6-[3,4-dihydroxy-5-[6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1210609.png)

![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)